

Commercial Availability and Applications of 3-Chloro-6-Iodopyridazine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-6-Iodopyridazine

Cat. No.: B154529

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and significant applications of the heterocyclic building block, **3-Chloro-6-Iodopyridazine**. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors.

Physicochemical Properties and Commercial Suppliers

3-Chloro-6-Iodopyridazine is a halogenated pyridazine derivative. Its key physicochemical properties are summarized in the table below. The compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development needs.

Property	Value	Reference
CAS Number	135034-10-5	[1]
Molecular Formula	C ₄ H ₂ ClIN ₂	[2] [3]
Molecular Weight	240.43 g/mol	[2]
Boiling Point	327.7 °C at 760 mmHg	[2] [3]
Appearance	Solid	
Purity	≥95% (typical)	[4]

Table 1: Physicochemical Properties of **3-Chloro-6-Iodopyridazine**

Prominent Commercial Suppliers:

A non-exhaustive list of commercial suppliers for **3-Chloro-6-Iodopyridazine** is provided below. Researchers are advised to request certificates of analysis from suppliers for batch-specific purity and other quality control data.

Supplier	Purity	Notes
Sigma-Aldrich	Not specified	Product intended for early discovery research; analytical data is not collected by the supplier.
Synblock	≥98%	Provides supporting documents including MSDS, NMR, HPLC, and LC-MS. [2]
BOC Sciences	Not specified	Building block for chemical synthesis. [3]
SHANGHAI ZZBIO CO.	95%	Available in various quantities. [4]

Table 2: Commercial Suppliers of **3-Chloro-6-Iodopyridazine**

Experimental Protocols

Synthesis of 3-Chloro-6-iodopyridazine

While a specific, detailed protocol for the synthesis of **3-Chloro-6-iodopyridazine** is not readily available in the public domain, a general approach can be inferred from the synthesis of analogous compounds.^[1] A plausible synthetic route would involve the conversion of a suitable pyridazine precursor, such as 3,6-dichloropyridazine, through a halogen exchange reaction or by introduction of iodine via diazotization of an amino-chloropyridazine intermediate. A method for preparing 3,6-dichloropyridazine from 3,6-dihydroxypyridazine using reagents like phosphorus pentachloride or N-chlorosuccinimide has been described.^[5]

Suzuki-Miyaura Coupling Reaction

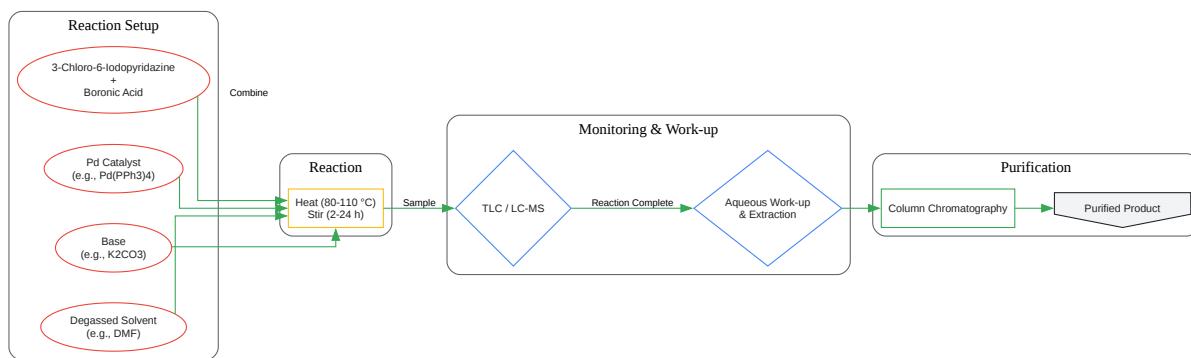
3-Chloro-6-iodopyridazine is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.^{[3][6]} The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 6-position of the pyridazine ring. A general protocol for a Suzuki-Miyaura coupling reaction involving a halo-pyridazine is outlined below.

General Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine **3-Chloro-6-iodopyridazine** (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$, 0.02-0.05 equivalents), and a base (e.g., K_2CO_3 or CsF , 2-3 equivalents).^{[1][7]}
- Solvent Addition: Add a degassed solvent such as DMF or THF.^[1]
- Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.^[7]
- Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).^[7]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up and extract the product with a suitable organic solvent.

- Purification: Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

An experimental workflow for this reaction is visualized below.



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Figure 1: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

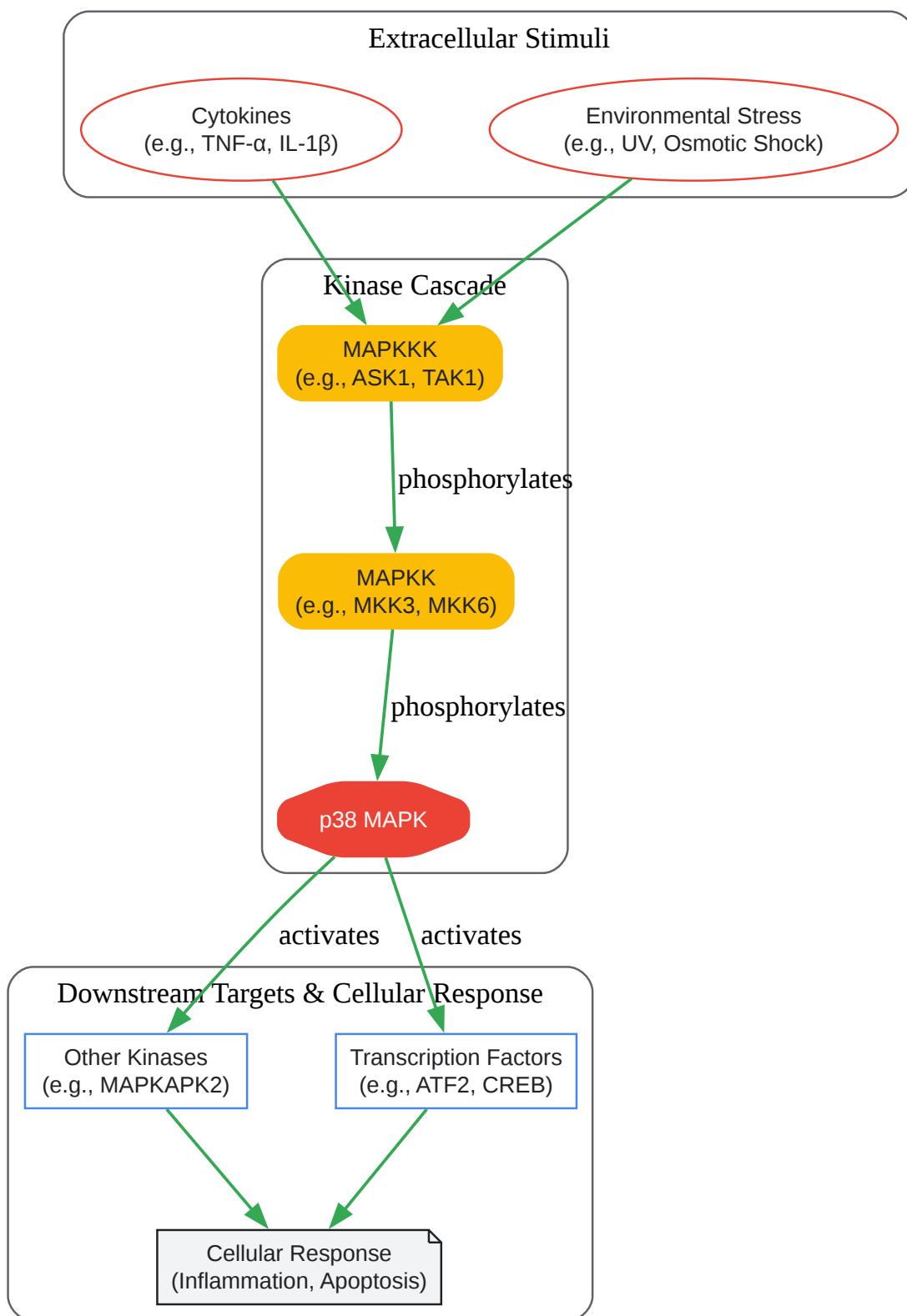
Application in Drug Discovery: Targeting the p38 MAP Kinase Signaling Pathway

Halogenated pyridazines are important scaffolds in medicinal chemistry.^[8] A methylated analog of **3-Chloro-6-iodopyridazine**, 3-Chloro-6-iodo-4-methylpyridazine, has been noted for its potential to inhibit p38 MAP kinase, an enzyme implicated in inflammatory responses.^[1] The

p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key cascade in the cellular response to stress and inflammation.[9][10][11]

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself.[12] Activation of this pathway by various extracellular stimuli, such as cytokines and environmental stress, leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases.[11][13] This ultimately regulates the expression of genes involved in inflammation and apoptosis.[9][13] The central role of p38 MAPK in these processes makes it an attractive target for the development of novel anti-inflammatory and anti-cancer therapeutics.

The signaling cascade is illustrated in the diagram below.



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Figure 2: An overview of the p38 MAP kinase signaling pathway.

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References

- 1. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 2. CAS 135034-10-5 | 3-chloro-6-iodopyridazine - Synblock [synblock.com]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
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